molecular formula C16H31NO4 B558784 Boc-11-aminoundecanoic acid CAS No. 10436-25-6

Boc-11-aminoundecanoic acid

Cat. No.: B558784
CAS No.: 10436-25-6
M. Wt: 301.42 g/mol
InChI Key: HPTPZJBSQUULAV-UHFFFAOYSA-N
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Description

Boc-11-aminoundecanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C16H31NO4 and its molecular weight is 301.42 g/mol. The purity is usually 95%.
The exact mass of the compound 11-((tert-Butoxycarbonyl)amino)undecanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

The synthesis of Boc-11-aminoundecanoic acid typically involves the esterification of amino undecanoic acid with tert-butoxycarbonyl chloride (BOC-Cl). The reaction is carried out in a carbonate buffer solution, resulting in the formation of the BOC-protected amino undecanoic acid ester. This ester is then subjected to alkaline hydrolysis to yield the final product .

Industrial Production Methods:

    Esterification: Amino undecanoic acid is reacted with tert-butoxycarbonyl chloride in the presence of a carbonate buffer.

    Hydrolysis: The resulting ester is hydrolyzed under alkaline conditions to produce this compound.

Chemical Reactions Analysis

Boc-11-aminoundecanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to yield primary amines.

    Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like trifluoroacetic acid can be employed to remove the tert-butoxycarbonyl group.

Major Products:

Scientific Research Applications

Boc-11-aminoundecanoic acid has several applications in scientific research:

Comparison with Similar Compounds

  • tert-Butoxycarbonyl-protected amino acids
  • N-tert-Butoxycarbonyl-11-amino undecanoic acid

Properties

IUPAC Name

11-[(2-methylpropan-2-yl)oxycarbonylamino]undecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31NO4/c1-16(2,3)21-15(20)17-13-11-9-7-5-4-6-8-10-12-14(18)19/h4-13H2,1-3H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTPZJBSQUULAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401054
Record name 11-[(tert-Butoxycarbonyl)amino]undecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10436-25-6
Record name 11-[(tert-Butoxycarbonyl)amino]undecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-((tert-butoxycarbonyl)amino)undecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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